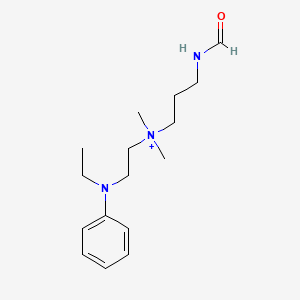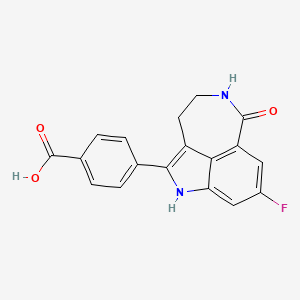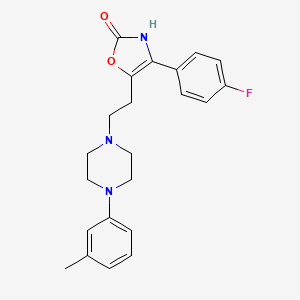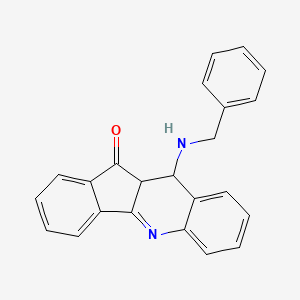
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Butylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound known for its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form an adduct.
Photo-Cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition reaction.
Reduction: The product is then reduced using lithium aluminium hydride.
Hydrolysis: The intermediate is hydrolyzed.
Huang-Minlon Reduction: The final step involves Huang-Minlon reduction to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. For example, the Diels-Alder reaction is typically conducted at -11°C for 3 hours, while the photo-cycloaddition is carried out in acetone for 23 hours .
Análisis De Reacciones Químicas
Types of Reactions
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-inflammatory agent.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized as a high-energy fuel additive due to its high combustion heat
Mecanismo De Acción
The mechanism of action of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit viral replication or reduce inflammation by modulating specific pathways. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: Another related compound with similar structural features
Uniqueness
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
136375-83-2 |
|---|---|
Fórmula molecular |
C15H24ClN |
Peso molecular |
253.81 g/mol |
Nombre IUPAC |
N-butylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-4-16-15-12-8-6-9-11-7(8)5-10(12)13(11)14(9)15;/h7-16H,2-6H2,1H3;1H |
Clave InChI |
IKOZKRBGCKIIBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)








